molecular formula C13H20ClNO B1379720 N-(2-Methoxybenzyl)cyclopentanamine hydrochloride CAS No. 1609401-21-9

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride

Cat. No. B1379720
M. Wt: 241.76 g/mol
InChI Key: MULPFKUNQHAOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride (MBCH) is an organic compound that has been used for a wide range of applications in the scientific research field. It is a colorless, odorless, and water-soluble solid that has been used for a variety of purposes, including as a drug delivery system, as a stabilizing agent, and as a ligand in various organic syntheses. MBCH is a highly versatile compound that has been used in various research fields, ranging from biochemistry to pharmacology.

Scientific Research Applications

Asymmetric Synthesis and Potential in Drug Development

A study highlighted the asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination, indicating the potential use of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride in developing complex molecular structures for medicinal purposes. This synthesis process showcases the chemical's role in creating scaffolds for drug development, especially in the synthesis of compounds with specific stereochemical configurations (Brock et al., 2012).

Receptor Binding Profiles

Research on novel N-2-methoxybenzyl derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) has been conducted to understand their receptor binding profiles compared to their phenethylamine analogs and LSD. This study elucidates the scientific interest in examining how modifications to the N-2-methoxybenzyl group affect binding affinity and agonist activity at serotonin receptors, which could inform the design of new therapeutic agents targeting the central nervous system (Rickli et al., 2015).

Metabolic Profiling

A detailed investigation into the metabolic profile of 25CN-NBOMe, a derivative of N-2-methoxybenzylated compounds, in rats, human liver microsomes, and Cunninghamella elegans highlighted the importance of understanding the metabolism of such compounds for their potential therapeutic uses. This research provides insights into the biotransformation of these substances, which is crucial for the development of safe and effective drugs (Šuláková et al., 2021).

Antimicrobial and Cytotoxic Studies

Studies on N-heterocyclic carbene-silver complexes, including those derived from p-methoxybenzyl-substituted compounds, have shown significant antibacterial activity and cytotoxicity against certain cell lines. These findings suggest the potential application of N-(2-Methoxybenzyl)cyclopentanamine hydrochloride derivatives in the development of antimicrobial agents and in cancer research (Patil et al., 2010).

Cardiotoxicity Evaluation

An investigation into the cardiotoxic effects of novel psychoactive substances structurally related to N-(2-Methoxybenzyl)cyclopentanamine hydrochloride demonstrated the importance of evaluating the safety profile of such compounds. This study, which assessed the impact on cell viability, electrocardiography parameters, and potassium channel activity, underlines the need for thorough toxicological assessments in the development of new drugs (Yoon et al., 2019).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-9-5-2-6-11(13)10-14-12-7-3-4-8-12;/h2,5-6,9,12,14H,3-4,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULPFKUNQHAOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxybenzyl)cyclopentanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-Methoxybenzyl)cyclopentanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.